3-Iodo-3'-methylbenzophenone
Description
3-Iodo-3'-methylbenzophenone is a halogenated aromatic ketone characterized by a benzophenone backbone (two benzene rings connected by a carbonyl group) with an iodine atom at the 3-position of one ring and a methyl group at the 3'-position of the other. Its molecular formula is C₁₄H₁₁IO, with a molecular weight of 322.15 g/mol.
Properties
IUPAC Name |
(3-iodophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJZTERJPKIVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281543 | |
| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-36-8 | |
| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3’-methylbenzophenone typically involves the iodination of 3’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH).
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-3’-methylbenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-3’-methylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3-Iodo-3’-methylbenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be utilized in the study of biological systems, where its derivatives may exhibit interesting biological activities.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of 3-Iodo-3’-methylbenzophenone involves its interaction with molecular targets through its aromatic and halogenated structure. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can affect the compound’s electronic properties, altering its behavior in chemical reactions.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Halogen Effects : Iodine's larger size and polarizability enhance reactivity in substitution reactions compared to chlorine, though this may increase molecular weight and reduce solubility.
Positional Isomerism : Substituent positions (e.g., 3- vs. 2-) significantly influence melting points and crystalline packing, as seen in 3-chloro derivatives .
Functional Groups: Hydroxyl and methoxy groups in analogs like compound 227 enhance bioactivity, suggesting that this compound's iodomethyl configuration might offer unique interaction profiles in biological systems .
Synthetic Utility : The iodine substituent positions this compound as a candidate for advanced organic synthesis, particularly in palladium-catalyzed reactions.
Biological Activity
3-Iodo-3'-methylbenzophenone (CAS Number: 951887-36-8) is an organic compound that belongs to the benzophenone class. Its structure consists of a benzophenone core with an iodine atom at the 3-position and a methyl group at the 3'-position. This unique substitution pattern has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
Molecular Formula: C₁₄H₁₁IO
Molecular Weight: 336.14 g/mol
The synthesis of this compound typically involves the iodination of 3'-methylbenzophenone through electrophilic aromatic substitution. Common methods include using iodine (I₂) along with oxidizing agents like nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) in the presence of acetic acid as a catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, enhancing its reactivity and interactions with biomolecules. The methyl group influences the electronic properties, affecting its behavior in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds within the benzophenone class, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.48 µg/mL to over 1000 µg/mL depending on the specific compound and target organism .
Anticancer Activity
Research into the anticancer potential of benzophenone derivatives has revealed promising results. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung adenocarcinoma (H1563). The IC₅₀ values for these activities vary significantly based on structural modifications but suggest a potential for development as anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC₅₀) |
|---|---|---|
| This compound | Varies; significant activity | Varies; promising results |
| 4-Iodo-3'-methylbenzophenone | Lower than 3-Iodo variant | Moderate cytotoxicity |
| 3-Bromo-3'-methylbenzophenone | Moderate activity | Limited efficacy |
The data indicates that the presence of iodine in the structure significantly enhances both antimicrobial and anticancer activities compared to brominated analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzophenones showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values lower than traditional antibiotics like nitrofurantoin .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited IC₅₀ values below 100 µM against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
